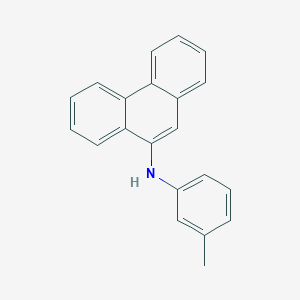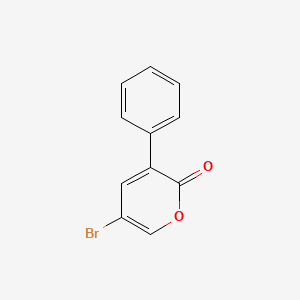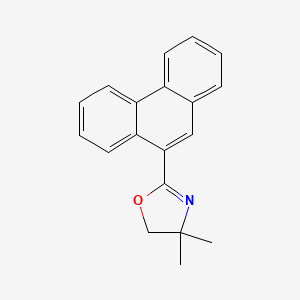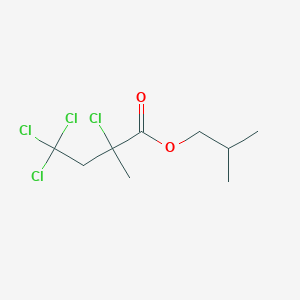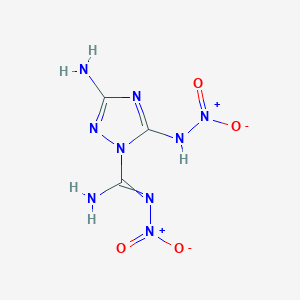![molecular formula C17H25F3O2 B14245486 2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]- CAS No. 375794-59-5](/img/structure/B14245486.png)
2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]- is a fluorinated organic compound. It is known for its unique chemical structure, which includes a trifluoromethyl group and a bulky phenoxy group. This compound is used in various scientific research applications due to its distinct properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]- typically involves the reaction of 1,1,1-trifluoro-2-propanol with 4-(1,1,3,3-tetramethylbutyl)phenol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]- involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate enzyme activity and affect cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2-propanol: A simpler fluorinated alcohol with similar properties but lacking the bulky phenoxy group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with additional fluorine atoms, offering different reactivity and properties.
2,2,2-Trifluoroethanol: A smaller fluorinated alcohol used in various chemical applications.
Uniqueness
2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]- is unique due to its combination of a trifluoromethyl group and a bulky phenoxy group. This structure imparts distinct chemical and physical properties, making it valuable in specific research and industrial applications.
Propriétés
Numéro CAS |
375794-59-5 |
|---|---|
Formule moléculaire |
C17H25F3O2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C17H25F3O2/c1-15(2,3)11-16(4,5)12-6-8-13(9-7-12)22-10-14(21)17(18,19)20/h6-9,14,21H,10-11H2,1-5H3 |
Clé InChI |
BQIRRLRLNHAJAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)
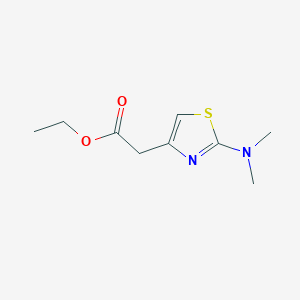

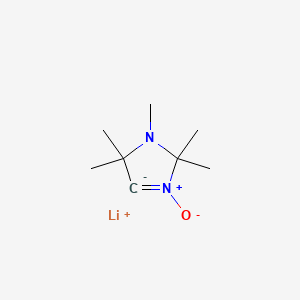

![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)
![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14245459.png)
